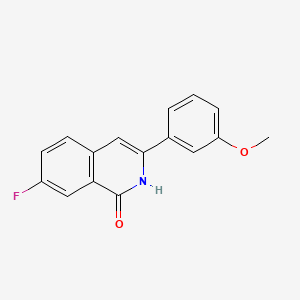

Dual AChE-MAO B-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Inhibiteur double AChE-MAO B-IN-1: est un composé qui fonctionne comme un inhibiteur double de l'acétylcholinestérase (AChE) et de la monoamine oxydase B (MAO-B). Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson. En inhibant à la fois l'AChE et la MAO-B, l'inhibiteur double AChE-MAO B-IN-1 vise à améliorer les fonctions cognitives et à fournir une neuroprotection .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de l'inhibiteur double AChE-MAO B-IN-1 implique généralement l'utilisation de la chimie clic, une méthode connue pour son efficacité et sa sélectivité. Une approche courante est la fonctionnalisation des dérivés de la pyridoxine. Les conditions de réaction incluent souvent l'utilisation du cuivre(I) comme catalyseur et la cycloaddition azide-alcyne pour former l'hétérocycle triazole souhaité .

Méthodes de production industrielle: La production industrielle de l'inhibiteur double AChE-MAO B-IN-1 suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures strictes de contrôle de la qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions: L'inhibiteur double AChE-MAO B-IN-1 subit diverses réactions chimiques, notamment :

Oxydation: Cette réaction peut modifier les groupes fonctionnels du composé, ce qui peut altérer son activité inhibitrice.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier la structure du composé, ce qui peut améliorer sa stabilité et son efficacité.

Réactifs et conditions courants :

Oxydation: Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium aluminium.

Substitution: Les réactifs courants comprennent les halogènes et les nucléophiles dans diverses conditions.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés plus saturés .

Applications de la recherche scientifique

Chimie: En chimie, l'inhibiteur double AChE-MAO B-IN-1 est utilisé comme composé modèle pour étudier les mécanismes d'inhibition enzymatique et développer de nouvelles méthodologies de synthèse .

Biologie: En biologie, ce composé est utilisé pour étudier le rôle de l'AChE et de la MAO-B dans les maladies neurodégénératives. Il sert d'outil pour comprendre les voies biochimiques impliquées dans ces affections .

Médecine: En médecine, l'inhibiteur double AChE-MAO B-IN-1 est exploré comme agent thérapeutique potentiel pour la maladie d'Alzheimer et la maladie de Parkinson. Son action inhibitrice double vise à améliorer les fonctions cognitives et à fournir une neuroprotection .

Industrie: Dans l'industrie pharmaceutique, ce composé est intéressant pour le développement de nouveaux médicaments ciblant les maladies neurodégénératives. Son action inhibitrice double en fait un candidat prometteur pour un développement ultérieur .

Mécanisme d'action

L'inhibiteur double AChE-MAO B-IN-1 exerce ses effets en inhibant à la fois l'acétylcholinestérase et la monoamine oxydase B. L'acétylcholinestérase est responsable de la dégradation de l'acétylcholine, un neurotransmetteur impliqué dans les fonctions cognitives. En inhibant cette enzyme, le composé augmente les niveaux d'acétylcholine dans le cerveau, améliorant ainsi les fonctions cognitives .

La monoamine oxydase B est impliquée dans la dégradation de la dopamine, un neurotransmetteur associé à l'humeur et au mouvement. L'inhibition de cette enzyme augmente les niveaux de dopamine, ce qui peut améliorer la fonction motrice et l'humeur .

Les cibles moléculaires de l'inhibiteur double AChE-MAO B-IN-1 incluent les sites actifs de l'acétylcholinestérase et de la monoamine oxydase B. Le composé se lie à ces sites, empêchant les enzymes d'exercer leurs fonctions normales .

Applications De Recherche Scientifique

Chemistry: In chemistry, Dual AChE-MAO B-IN-1 is used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies .

Biology: In biology, this compound is used to investigate the role of AChE and MAO-B in neurodegenerative diseases. It serves as a tool to understand the biochemical pathways involved in these conditions .

Medicine: In medicine, this compound is being explored as a potential therapeutic agent for Alzheimer’s disease and Parkinson’s disease. Its dual inhibitory action aims to enhance cognitive function and provide neuroprotection .

Industry: In the pharmaceutical industry, this compound is of interest for the development of new drugs targeting neurodegenerative diseases. Its dual inhibitory action makes it a promising candidate for further development .

Mécanisme D'action

Dual AChE-MAO B-IN-1 exerts its effects by inhibiting both acetylcholinesterase and monoamine oxidase B. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, thereby enhancing cognitive function .

Monoamine oxidase B is involved in the breakdown of dopamine, a neurotransmitter associated with mood and movement. Inhibition of this enzyme increases dopamine levels, which can improve motor function and mood .

The molecular targets of this compound include the active sites of acetylcholinesterase and monoamine oxidase B. The compound binds to these sites, preventing the enzymes from carrying out their normal functions .

Comparaison Avec Des Composés Similaires

Composés similaires :

Donépézil: Un inhibiteur de l'acétylcholinestérase utilisé dans le traitement de la maladie d'Alzheimer.

Rivastigmine: Un autre inhibiteur de l'acétylcholinestérase utilisé pour la maladie d'Alzheimer et la maladie de Parkinson.

Sélégiline: Un inhibiteur de la monoamine oxydase B utilisé dans le traitement de la maladie de Parkinson.

Unicité: L'inhibiteur double AChE-MAO B-IN-1 est unique en ce qu'il inhibe à la fois l'acétylcholinestérase et la monoamine oxydase B, tandis que les composés similaires énumérés ci-dessus ciblent généralement une seule de ces enzymes. Cette action inhibitrice double offre un potentiel thérapeutique plus large, en particulier pour les maladies neurodégénératives qui impliquent plusieurs voies .

Propriétés

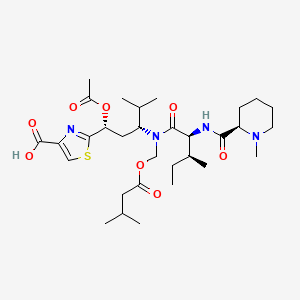

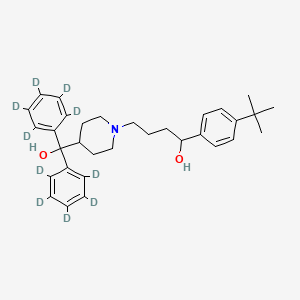

Formule moléculaire |

C23H25F2NO4 |

|---|---|

Poids moléculaire |

417.4 g/mol |

Nom IUPAC |

7-[[4-[[4,4-difluorobutyl(methyl)amino]methyl]phenyl]methoxy]-4-(hydroxymethyl)chromen-2-one |

InChI |

InChI=1S/C23H25F2NO4/c1-26(10-2-3-22(24)25)13-16-4-6-17(7-5-16)15-29-19-8-9-20-18(14-27)11-23(28)30-21(20)12-19/h4-9,11-12,22,27H,2-3,10,13-15H2,1H3 |

Clé InChI |

HUXCCRUQLRWJNF-UHFFFAOYSA-N |

SMILES canonique |

CN(CCCC(F)F)CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)

![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)

![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)

![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)